(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride” has been reported in the literature . For instance, the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Chemical Reactions Analysis
While specific chemical reactions involving “(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride” are not detailed in the available literature, studies on related compounds provide some insights . For example, the principles of green chemistry can be implemented in the synthesis of pharmaceuticals by considering one-pot synthesis, multicomponent reactions (MCRs), continuous processing, and process intensification approaches for atom economy and final waste reduction .Scientific Research Applications
Metabolic Pathway Studies
(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride, and its related compounds, have been studied for their role in metabolic pathways. For example, Kanamori et al. (2002) examined the in vivo metabolism of psychoactive phenethylamines in rats, identifying metabolites such as 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol, which indicates the compound's involvement in metabolic reactions (Kanamori et al., 2002).
Biocatalytic Production
Kavi et al. (2021) explored the biocatalytic production of enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol using Lactobacillus senmaizuke. This process demonstrates the potential of (S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride in synthesizing drug intermediates like antihistamines (Kavi et al., 2021).
Antibacterial Activity Studies
Research has also been conducted on the antibacterial properties of related compounds. Li-fen (2011) synthesized 2-(1-((2-Aminophenyl) Imino) Ethyl)-5-Methoxyphenol and its complexes, finding that some complexes exhibited stronger antibacterial activity against Escherichia coli (W. Li-fen, 2011).
Synthesis of Antioxidants
Deffieux et al. (2014) demonstrated a method to synthesize hydroxytyrosol, a potent natural antioxidant, from eugenol (4-allyl-2-methoxyphenol). This showcases the utility of (S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride in creating antioxidants (Deffieux et al., 2014).
Carbon Dioxide Capture
Zhao et al. (2011) investigated the application of ionic liquids, including derivatives of 2-aminoethanol, for carbon dioxide capture. This research suggests potential environmental applications of (S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride (Yansong Zhao et al., 2011).
Future Directions
The future directions in the field of chemistry involve the application of green chemistry principles in the synthesis of pharmaceuticals . This includes the use of no solvents or green solvents, alternative reaction media, and consideration of one-pot synthesis, multicomponent reactions (MCRs), continuous processing, and process intensification approaches for atom economy and final waste reduction .
properties
IUPAC Name |
(2S)-2-amino-2-(2-methoxyphenyl)ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9-5-3-2-4-7(9)8(10)6-11;/h2-5,8,11H,6,10H2,1H3;1H/t8-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAVNXAFMBMWPP-DDWIOCJRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H](CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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